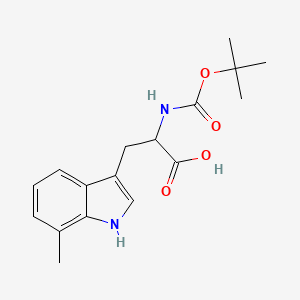

Boc-7-methyl-DL-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(7-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-10-6-5-7-12-11(9-18-14(10)12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBJFQWNCYKIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-7-methyl-DL-tryptophan: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on N-α-tert-butoxycarbonyl-7-methyl-DL-tryptophan (Boc-7-methyl-DL-tryptophan). This document moves beyond a simple cataloging of facts to provide a deeper understanding of the causality behind its chemical properties and the strategic considerations for its use in research and development. The inclusion of a methyl group at the 7-position of the indole ring, combined with the versatile Boc protecting group, imparts unique characteristics to the tryptophan scaffold, opening new avenues in peptide and medicinal chemistry. This guide is designed to be a self-validating resource, grounded in established scientific principles and supported by citable references, to empower researchers in their pursuit of novel therapeutics and a deeper understanding of biological systems.

Core Chemical and Physical Properties

This compound is a synthetically modified amino acid derivative. The tert-butoxycarbonyl (Boc) group on the alpha-amino function provides a stable, yet readily cleavable, protecting group essential for controlled peptide synthesis. The methyl group at the 7-position of the indole ring sterically and electronically modifies the tryptophan side chain, influencing its hydrophobicity, conformational preferences, and potential for specific biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂N₂O₄ | |

| Molecular Weight | 318.38 g/mol | |

| Appearance | Lyophilized powder (inferred from L-isomer) | |

| Boiling Point (Predicted) | 540.2 ± 50.0 °C | |

| Density (Predicted) | 1.237 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.89 ± 0.10 |

Stability and Storage

This compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to keep the compound at -20°C.[1] For short-term use, it can be stored at 4°C for up to a week.[1] It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1] The Boc protecting group is sensitive to strong acids, which is the basis for its removal during chemical synthesis.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-stage process: the synthesis of the core 7-methyl-DL-tryptophan and the subsequent protection of the α-amino group with a Boc moiety.

Experimental Protocol: Synthesis of 7-methyl-DL-tryptophan

While a specific protocol for the DL-racemate is not detailed in readily available literature, a patented method for the synthesis of 7-methyltryptophan provides a viable route.[2] This process generally involves:

-

Reaction of Compound A and Compound B to form Compound 1.

-

Hydrolysis of Compound 1 to yield Compound 2.

-

Hydrogenation of Compound 2 to produce Compound 3.

-

Final hydrolysis of Compound 3 to obtain 7-methyltryptophan.

This method boasts a total yield of up to 52.6% with a purity of up to 98%.[2] The starting materials are described as inexpensive and readily available, with mild reaction conditions suitable for large-scale production.[2]

Experimental Protocol: Boc Protection of 7-methyl-DL-tryptophan

The protection of the α-amino group of an amino acid with a Boc group is a standard and well-documented procedure in organic chemistry. A general protocol, adaptable for 7-methyl-DL-tryptophan, is as follows:

-

Dissolution: Dissolve 7-methyl-DL-tryptophan in a suitable solvent mixture, such as 1:1 water-dioxane.

-

Basification: Add a base, such as sodium hydroxide (NaOH), to the solution.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified period, typically 24 hours.

-

Acidification and Extraction: Adjust the pH of the mixture to the acidic range (e.g., pH 2.4) with an acid like hydrochloric acid (HCl) and extract the product with an organic solvent such as ethyl acetate.

-

Isolation: Evaporate the organic solvent to yield the N-Boc-protected product.

This procedure, when applied to L-tryptophan, has been reported to yield N-Boc-L-tryptophan in 69% yield as a white solid.[3]

Analytical Characterization

The structural confirmation and purity assessment of this compound rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound. A typical reversed-phase HPLC method would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% trifluoroacetic acid in water) and an organic component (e.g., 0.1% trifluoroacetic acid in acetonitrile). Detection is commonly performed using UV absorbance at 220 nm and 280 nm, the latter being characteristic of the indole chromophore.

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for confirming the molecular weight of the synthesized compound.[4] For this compound, the expected [M+H]⁺ ion would be approximately m/z 319.17. The Boc group can be labile under certain mass spectrometry conditions, and its loss can be a diagnostic tool.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. While specific experimental data for this compound is not publicly available, the expected ¹H and ¹³C NMR spectra can be predicted based on the spectra of similar compounds.

¹H NMR: Key signals would include those from the Boc group (a singlet around 1.4 ppm), the methyl group on the indole ring, the protons of the amino acid backbone (α-CH and β-CH₂), and the aromatic protons of the indole ring.

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, the carbons of the indole ring system, the α- and β-carbons of the amino acid backbone, and the methyl group carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands would include N-H stretching of the indole ring, C-H stretching of the alkyl groups, C=O stretching of the carboxylic acid and the carbamate, and aromatic C=C stretching of the indole ring.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The primary application of this compound is in solid-phase and solution-phase peptide synthesis. The incorporation of this modified amino acid can:

-

Introduce Conformational Constraints: The methyl group at the 7-position can influence the dihedral angles of the peptide backbone and the side chain, leading to more defined secondary structures.

-

Modulate Biological Activity: The altered size and electronics of the indole ring can affect the binding affinity of the peptide to its biological target.[5]

-

Enhance Metabolic Stability: The methyl group can sterically hinder enzymatic degradation of the peptide, potentially increasing its in vivo half-life.

Drug Discovery and Medicinal Chemistry

7-Methyl-DL-tryptophan is a key precursor in the biosynthesis of several non-ribosomal peptide antibiotics.[4][6] The Boc-protected form serves as a crucial intermediate for the synthetic and semi-synthetic production of these and other novel therapeutic agents. The modification of the tryptophan moiety is a common strategy in drug design to optimize the pharmacological properties of lead compounds.

Conclusion

This compound is a valuable and versatile tool for researchers in the fields of peptide chemistry, drug discovery, and medicinal chemistry. Its unique combination of a sterically and electronically modified indole ring and a robust protecting group allows for the creation of novel peptides and other molecules with potentially enhanced biological properties. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, grounded in the available scientific literature. As research continues to push the boundaries of peptide and drug design, the strategic use of modified amino acids like this compound will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

-

Cusabio. Boc-7-Methyl-L-Tryptophan. [Link]

- Google Patents. CN112062705A - Synthesis method of 7-methyltryptophan.

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000472). [Link]

-

PubChem. Boc-trp-ome | C17H22N2O4 | CID 7021503. [Link]

-

Organic Syntheses. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate. [Link]

-

EON Biotech. This compound – (1219333-83-1). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000929). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). [Link]

-

Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. PMC. [Link]

-

PubChem. Fmoc-7-methyl-DL-tryptophan | C27H24N2O4 | CID 46737445. [Link]

-

PubChem. Boc-1-methyl-DL-tryptophan | C17H22N2O4 | CID 13821418. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000050 - L-Tryptophan. [Link]

-

PubChem. N-Fmoc-7-methyl-L-tryptophan | C27H24N2O4 | CID 90460691. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

SpectraBase. L-Tryptophan, N-ethoxycarbonyl-, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

Anaspec. Boc-4-methyl-DL-tryptophan. [Link]

-

IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides. PubMed. [Link]

-

National Institute of Standards and Technology. L-Tryptophan - the NIST WebBook. [Link]

-

Carl ROTH. Safety Data Sheet: Fmoc-L-Tryptophan-(Boc). [Link]

-

ResearchGate. ESI-MS/MS spectra of (A) tryptophan, (B) N α -methyl tryptophan, and.... [Link]

-

Topographical modification of melanotropin peptide analogs with .beta.-methyltryptophan isomers at position 9 leads to differential potencies and prolonged biological activities. ACS Publications. [Link]

-

Clickable tryptophan modification for late-stage diversification of native peptides. PMC. [Link]

-

Binding of tryptophan and tryptophan-containing peptides in water by a glucose naphtho crown ether. Beilstein Journals. [Link]

-

Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. MDPI. [Link]

-

PubChem. N-tert-Butoxycarbonyl-L-tryptophan | C16H20N2O4 | CID 83169. [Link]

-

ResearchGate. FTIR spectrum of the L-tryptophan biomolecule.. [Link]

-

National Institute of Standards and Technology. L-Tryptophan. [Link]

-

ResearchGate. FTIR and SEIRA spectra of α-methyl-DL-tryptophan collected in the.... [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Boc-7-methyl-DL-tryptophan

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-methyl-DL-tryptophan and its protected derivatives, such as N-α-Boc-7-methyl-DL-tryptophan, are valuable building blocks in medicinal chemistry and peptide synthesis. The methyl group at the 7-position of the indole ring can modulate the compound's lipophilicity, steric profile, and electronic properties, influencing its biological activity and interactions within a peptide sequence[1]. This guide provides a comprehensive overview of the synthetic strategies for Boc-7-methyl-DL-tryptophan, with a detailed, field-proven protocol based on the foundational Fischer indole synthesis. The narrative emphasizes the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability for professionals in drug development and chemical research.

Introduction and Strategic Overview

This compound is a derivative of the essential amino acid tryptophan, featuring two key modifications: a methyl group on the 7-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the α-amino function[2]. This Boc group is crucial for peptide synthesis, preventing the amine from participating in unwanted side reactions during peptide bond formation[1]. The 7-methyl variant is a key precursor for creating non-ribosomal peptide antibiotics and other pharmacologically active agents[3][4].

From a synthetic standpoint, the challenge lies in constructing the substituted indole ring system and integrating it with the alanine backbone. A retrosynthetic analysis reveals two primary pathways to the target molecule, starting from the disconnection of the Boc protecting group.

Caption: Retrosynthetic analysis of this compound.

-

Strategy A: Indole Ring Formation: This classic approach involves constructing the 7-methylindole ring from acyclic precursors. The most robust and widely used method in this category is the Fischer indole synthesis , which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone[5][6]. This method is highly versatile and remains a cornerstone for synthesizing substituted indoles.

-

Strategy B: Late-Stage C-H Functionalization: Modern synthetic methods allow for the direct modification of the indole C-H bonds. While highly innovative, direct C7-methylation of a pre-formed tryptophan scaffold can be challenging due to competing reactivity at other positions (notably C2)[7][8]. These methods often require specialized catalysts (e.g., Iridium-based) and multi-step procedures involving borylation followed by cross-coupling[7].

-

Strategy C: Enzymatic Synthesis: Biocatalytic methods using enzymes like tryptophan synthase (TrpS) can produce substituted tryptophans by reacting the corresponding indole (7-methylindole) with serine[8]. While offering high enantioselectivity, this approach can be limited by substrate scope and enzyme availability.

For its reliability, scalability, and grounding in fundamental organic chemistry, this guide will focus on a protocol derived from the Fischer Indole Synthesis (Strategy A), followed by a standard Boc-protection.

Core Synthesis Pathway: Fischer Indole Synthesis & Boc Protection

The selected pathway is a robust, multi-step sequence that offers high yields and is adaptable for large-scale production[9]. It begins with the formation of a hydrazone from 3-methylphenylhydrazine and a suitable carbonyl compound, which then undergoes an acid-catalyzed intramolecular cyclization to form the indole ring of 7-methyl-DL-tryptophan. The final step is the protection of the amino group.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a self-validating system where the successful completion of each step is confirmed before proceeding. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Purpose |

| 3-methylphenylhydrazine hydrochloride | C₇H₁₁ClN₂ | 158.63 | Indole precursor |

| Diethyl 2-ketoglutarate | C₉H₁₄O₅ | 202.20 | Carbonyl precursor |

| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | Acid catalyst |

| 7-methyl-DL-tryptophan | C₁₂H₁₄N₂O₂ | 218.25 | Intermediate |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Boc protecting agent |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Base |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction solvent |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent |

Step-by-Step Methodology

Part A: Synthesis of 7-methyl-DL-tryptophan via Fischer Indole Synthesis

-

Hydrazone Formation & Cyclization (One Pot):

-

To a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (PPA, ~10x weight of reactants). Heat the PPA to 80-90°C with stirring to ensure it is fluid.

-

In a separate beaker, mix 3-methylphenylhydrazine hydrochloride (1.0 eq) and diethyl 2-ketoglutarate (1.1 eq).

-

Slowly add the mixture of reactants to the hot PPA over 15-20 minutes. An exothermic reaction will occur.

-

Causality: PPA serves as both the acidic catalyst and the reaction medium. The initial reaction is the condensation between the hydrazine and the ketone to form a phenylhydrazone intermediate. Immediately upon formation in the hot acidic medium, this intermediate undergoes a[2][2]-sigmatropic rearrangement, which is the key step in the Fischer synthesis, followed by cyclization and ammonia elimination to form the aromatic indole ring[5][6]. Using a pre-heated, viscous medium like PPA ensures efficient mixing and heat transfer for this high-temperature reaction.

-

After the addition is complete, maintain the reaction temperature at 95-100°C for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to approximately 60°C and very cautiously quench the reaction by slowly pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.

-

The crude product, an ester of 7-methyltryptophan, will precipitate. The acidic aqueous solution also hydrolyzes the ester groups to carboxylic acids. To complete the hydrolysis, adjust the pH to >12 with 50% aq. NaOH and heat the mixture at reflux for 4-6 hours.

-

Cool the solution and adjust the pH to ~6.0 (the isoelectric point of tryptophan) using concentrated HCl. 7-methyl-DL-tryptophan will precipitate out of the solution.

-

Causality: The initial product is an ester. Saponification under strong basic conditions is required to hydrolyze the ester to the free carboxylic acid. Subsequent neutralization to the isoelectric point minimizes the amino acid's solubility in water, causing it to precipitate, which is a key purification step.

-

Collect the solid by vacuum filtration, wash with cold water, then with a small amount of cold ethanol. Dry the solid under vacuum to yield crude 7-methyl-DL-tryptophan.

-

Part B: Boc-Protection of 7-methyl-DL-tryptophan

-

Reaction Setup:

-

Suspend the dried 7-methyl-DL-tryptophan (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the suspension. The mixture will effervesce as CO₂ is released. Stir until the solid dissolves, indicating the formation of the sodium salt of the amino acid.

-

Causality: The reaction is performed under basic conditions to deprotonate the amino group, making it a more effective nucleophile to attack the electrophilic carbonyl carbon of Boc₂O. Dioxane is used as a co-solvent to solubilize the organic Boc₂O in the aqueous medium[10].

-

-

Addition of Boc₂O:

-

To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a small amount of 1,4-dioxane dropwise over 30 minutes.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove any unreacted Boc₂O and other nonpolar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1 M HCl solution or saturated citric acid. The product, this compound, will precipitate as a white solid.

-

Causality: Acidification protonates the carboxylate group, rendering the entire molecule neutral and significantly less soluble in water, thus causing it to precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

-

For higher purity, the product can be recrystallized from an ethyl acetate/hexanes solvent system or purified by flash column chromatography on silica gel.

-

Characterization and Quality Control

The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the indole protons, the alanine backbone (α-H and β-CH₂), the methyl group on the indole ring, and the large singlet for the nine protons of the Boc group (~1.4 ppm).

-

¹³C NMR: Confirmation of all expected carbon atoms in the molecule.

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight (C₁₇H₂₂N₂O₄, MW: 318.37 g/mol )[11]. The mass spectrum should show a prominent peak corresponding to [M+H]⁺ at m/z 319.4 or [M+Na]⁺ at m/z 341.4.

-

Purity (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound, which should typically be >98% for use in peptide synthesis.

Conclusion

The synthesis of this compound via the Fischer indole method followed by standard Boc protection is a robust and well-understood route. By carefully controlling reaction conditions and understanding the causality behind each procedural step—from the acid-catalyzed cyclization to the pH-dependent precipitations—researchers can reliably produce this valuable amino acid derivative. This guide provides the necessary technical framework and scientific rationale to empower scientists in their pursuit of novel peptide-based therapeutics and complex molecule synthesis.

References

- Zou, Y., Takeda, R., Han, J., Konno, H., Moriwaki, H., Abe, H., Izawa, K., & Soloshonok, V. A. (2021). Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. ADDI.

- N-Fmoc-7-methyl-L-tryptophan. Benchchem.

- Boc-7-methyl-L-tryptophan (EVT-15659598). EvitaChem.

- 7-Methyl-DL-tryptophan (7-Methyltryptophan). MedChemExpress.

- Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. ResearchGate. (2021).

- Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate. PMC - NIH.

- Junk, L., Ullrich, A., & Kazmaier, U. SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES.

- Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. PMC - NIH.

- Fischer indole synthesis. Wikipedia.

- Synthesis method of 7-methyltryptophan. Google Patents. (CN112062705A).

- Fischer Indole Synthesis. Alfa Chemistry.

- BOC-7-CHLORO-DL-TRYPTOPHAN synthesis. ChemicalBook.

- Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. (2021).

- Buy 7-Methyl-DL-tryptophan. Smolecule. (2023).

- Fischer indole synthesis – Knowledge and References. Taylor & Francis.

- This compound. Santa Cruz Biotechnology.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy Boc-7-methyl-L-tryptophan (EVT-15659598) [evitachem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy 7-Methyl-DL-tryptophan | 17332-70-6 [smolecule.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. soc.chim.it [soc.chim.it]

- 9. CN112062705A - Synthesis method of 7-methyltryptophan - Google Patents [patents.google.com]

- 10. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

Physical and chemical properties of Boc-7-methyl-DL-tryptophan

An In-Depth Technical Guide to the Physical and Chemical Properties of Boc-7-methyl-DL-tryptophan

Abstract

This technical guide provides a comprehensive overview of this compound, a synthetic amino acid derivative of significant interest to researchers in peptide synthesis, medicinal chemistry, and drug development. The strategic placement of a methyl group at the 7-position of the indole ring and the use of the tert-butyloxycarbonyl (Boc) protecting group create a unique building block for constructing modified peptides and complex molecular architectures. This document details the compound's physical and chemical properties, provides validated protocols for its synthesis and analytical characterization, and discusses its reactivity and applications, offering field-proven insights for scientific professionals.

Introduction

The Strategic Value of Modified Tryptophan Analogs

Tryptophan, as a proteinogenic amino acid, plays a critical role in protein structure and function. Its indole side chain is not merely a bulky hydrophobic group but also a hydrogen bond donor and a precursor to essential biomolecules like serotonin and melatonin.[1] In the realm of drug discovery, synthetic modification of the tryptophan scaffold is a powerful strategy to modulate the pharmacological properties of peptides and small molecules.[2] Such modifications can enhance metabolic stability, improve binding affinity to biological targets, and alter conformational preferences to favor a bioactive state.

Rationale for 7-Methyl Substitution and Nα-Boc Protection

The introduction of a methyl group at the C7 position of the indole ring is a deliberate design choice. Unlike modifications at the more sterically accessible C5 or C6 positions, functionalization at C7 is less common and can impart unique properties.[2][3] The C7-methyl group can introduce steric hindrance that influences peptide folding, potentially protect the indole from certain metabolic pathways, and fine-tune the electronic nature of the aromatic system.

The Nα-tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[] Its function is to temporarily mask the reactivity of the α-amino group, allowing for selective reactions at other sites, such as the carboxylic acid. The Boc group is prized for its stability under a wide range of conditions, including basic and nucleophilic environments, yet it can be removed cleanly and efficiently under mild acidic conditions, a process known as deprotection.[][5] This orthogonal reactivity is fundamental to the stepwise construction of peptide chains.

Chemical Identity and Structure

This compound is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. This is a critical consideration for its application, as stereochemistry often dictates biological activity.

Caption: Structure of this compound.

Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in experimental settings. The data below are compiled from supplier information and analysis of structurally related compounds.

| Property | Value | Source(s) |

| CAS Number | 1219333-83-1 | [6][7] |

| Molecular Formula | C₁₇H₂₂N₂O₄ | [8][9] |

| Molecular Weight | 318.38 g/mol | [8] |

| Appearance | Expected to be a white to off-white powder | Based on analogs[10][11] |

| Chirality | Racemic (DL-mixture) | Inherent to name |

| Optical Rotation | Not applicable (racemic) | Inherent to name |

Solubility Profile

-

High Solubility: Expected in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).

-

Moderate Solubility: Expected in alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane (DCM).

-

Low Solubility: Expected in water and nonpolar hydrocarbon solvents like hexanes.

The presence of the large, nonpolar Boc group and the methylated indole ring dominates the molecule's character, rendering it largely hydrophobic. The Boc group can, however, enhance solubility in various organic systems compared to the unprotected amino acid.[11]

Chirality and Optical Properties

The designation "DL" signifies that the compound is a racemic mixture of the D- and L-enantiomers. The chiral center is the alpha-carbon (Cα). As a result, a solution of this compound will not rotate plane-polarized light. For comparison, the enantiomerically pure analog, N-Fmoc-7-methyl-L-tryptophan, exhibits a specific rotation of [α]²⁰D = -20 ± 1° (c=1 in DMF).[10] For applications where stereochemistry is critical, such as in the synthesis of bioactive peptides, chiral separation or asymmetric synthesis would be required to isolate the desired enantiomer.

Chemical Properties and Reactivity

The Nα-Boc Protecting Group: Stability and Cleavage

The Boc group's reactivity is its most defining chemical feature. It is robust to basic conditions, catalytic hydrogenation, and many nucleophiles, making it an ideal protecting group.[5] Its primary liability is to acid.

Deprotection Mechanism: The cleavage of the Boc group proceeds via an E1 elimination mechanism. Protonation of the carbonyl oxygen by a strong acid (e.g., trifluoroacetic acid, TFA) is followed by the loss of the stable tert-butyl cation and the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.

Sources

- 1. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 1219333-83-1 [m.chemicalbook.com]

- 7. eontrading.uk [eontrading.uk]

- 8. scbt.com [scbt.com]

- 9. cusabio.com [cusabio.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

Boc-7-methyl-DL-tryptophan CAS number

An In-depth Technical Guide to Boc-7-methyl-DL-tryptophan (CAS: 1219333-83-1) for Advanced Research and Drug Development

Introduction

In the landscape of modern medicinal chemistry and peptide synthesis, the use of non-canonical amino acids (ncAAs) is a cornerstone for developing novel therapeutics with enhanced properties. Among these, tryptophan derivatives are of significant interest due to the unique steric and electronic properties of the indole side chain. This guide focuses on this compound, a key building block for introducing a methylated indole moiety into peptides and other complex molecules. The 7-methyl modification can profoundly influence a molecule's hydrophobicity, conformational preferences, and metabolic stability, making it a valuable tool for drug discovery professionals.

The tert-butyloxycarbonyl (Boc) protecting group is essential for the stepwise construction of peptides, preventing the highly reactive α-amino group from engaging in unwanted side reactions during coupling steps.[1] Its stability under a wide range of conditions and its facile removal under mild acidic conditions have cemented its role as a workhorse protecting group in organic synthesis.[1][2] This document serves as a technical resource for researchers and scientists, providing detailed insights into the properties, synthesis, and applications of this compound.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of a reagent are fundamental to its successful application in any experimental workflow. This compound is a derivative of the essential amino acid tryptophan, featuring a methyl group at the 7-position of the indole ring and a Boc protecting group on the α-amino nitrogen.[3]

| Property | Data | Reference(s) |

| CAS Number | 1219333-83-1 | [4][5] |

| Molecular Formula | C₁₇H₂₂N₂O₄ | [3][6] |

| Molecular Weight | 318.38 g/mol | [6] |

| IUPAC Name | 2-(tert-butoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | - |

| Appearance | White to off-white powder | [7] |

| Purity | Typically ≥95% | [8] |

| Storage Conditions | Store at -20°C for long-term stability | [8] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-protection of the parent amino acid, 7-methyl-DL-tryptophan. The precursor, 7-methyl-DL-tryptophan, is itself a valuable amino acid derivative known to be a key precursor in the biosynthesis of some non-ribosomal peptide antibiotics.[9][10] The direct, regioselective C7-methylation of a protected tryptophan is challenging due to the multiple reactive sites on the indole ring, making the use of 7-methylindole as a starting material a more common strategy in broader synthetic approaches.[11][12]

The most common and robust method for installing the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1]

Synthetic Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

- 3. Buy Boc-7-methyl-L-tryptophan (EVT-15659598) [evitachem.com]

- 4. This compound CAS#: 1219333-83-1 [m.chemicalbook.com]

- 5. eontrading.uk [eontrading.uk]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. cusabio.com [cusabio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 7-Methyl-DL-tryptophan | Wolfe Labs [wolfelabs.com]

- 11. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. soc.chim.it [soc.chim.it]

An In-Depth Technical Guide to the Solubility of Boc-7-methyl-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract: The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and drug development. Understanding the solubility of Boc-protected amino acids, such as Boc-7-methyl-DL-tryptophan, is critical for optimizing reaction conditions, purification protocols, and formulation strategies. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering field-proven insights and detailed experimental protocols for its accurate determination.

Introduction: The Significance of Solubility in the Application of this compound

This compound is a chemically modified amino acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and a methyl group is introduced at the 7-position of the indole ring. This modification enhances its utility in solid-phase peptide synthesis (SPPS) and as a building block in the development of novel therapeutics. The solubility of this compound is a pivotal physicochemical property that dictates its handling, reactivity, and ultimately, its successful application in these fields. Poor solubility can lead to challenges in reaction kinetics, purification efficiency, and bioavailability of the final product. Therefore, a thorough understanding and empirical determination of its solubility in various solvent systems are paramount for researchers and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂N₂O₄ | |

| Molecular Weight | 318.37 g/mol | |

| Appearance | White to off-white powder | |

| Predicted Boiling Point | 540.2 ± 50.0 °C | |

| Predicted Density | 1.237 ± 0.06 g/cm³ | |

| Predicted pKa | 3.89 ± 0.10 |

The presence of the bulky, hydrophobic Boc group significantly influences the solubility profile of the parent amino acid, generally increasing its solubility in organic solvents while decreasing its aqueous solubility.[1]

Qualitative and Estimated Quantitative Solubility

General Solubility Profile:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). Also expected to be soluble in chlorinated solvents like dichloromethane (DCM) and chloroform.

-

Moderate Solubility: Likely to be soluble in moderately polar solvents like ethyl acetate (EtOAc) and tetrahydrofuran (THF).

-

Low to Insoluble: Expected to have very limited solubility in non-polar solvents such as hexanes and diethyl ether.

-

Aqueous Insolubility: Due to the hydrophobic nature of the Boc group and the methyl-indole side chain, this compound is expected to be poorly soluble in water and aqueous buffers at neutral pH.

Estimated Quantitative Solubility in Common Solvents:

The following table provides estimated solubility values based on data for analogous compounds like DL-Tryptophan octyl ester and 5-Methyl-DL-tryptophan.[2] These values should be empirically verified for this compound.

| Solvent | Estimated Solubility |

| Dimethyl Sulfoxide (DMSO) | > 25 mg/mL |

| Dimethylformamide (DMF) | > 15 mg/mL |

| Ethanol | ~ 1 mg/mL |

| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble (< 0.5 mg/mL) |

It is crucial to note that these are estimations, and the actual solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.

Factors Influencing the Solubility of this compound

The solubility of this compound is not a fixed value but is influenced by several environmental factors.

The Role of pH

The solubility of amino acids and their derivatives is often pH-dependent. For L-tryptophan, the solubility exhibits a "U"-shaped profile, with the minimum solubility occurring at its isoelectric point (pI) and increasing in both acidic and basic conditions.[][4] While the Boc group blocks the amino terminus, the carboxylic acid group can still be deprotonated. Therefore, the solubility of this compound is expected to increase at pH values above its pKa (predicted to be around 3.89) due to the formation of the more soluble carboxylate salt.

The Impact of Temperature

Generally, the solubility of solid solutes in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces in the solvent. The solubility of L-tryptophan in various solvents has been shown to increase with rising temperature.[5] A similar trend is expected for this compound.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method followed by a suitable analytical technique is the gold standard for determining thermodynamic solubility.[6][7][8]

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol: Shake-Flask Method with UV-Vis Spectrophotometric Quantification

This protocol is designed for determining the solubility of this compound in a given solvent.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, DCM, phosphate buffer)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create at least five standard solutions of varying, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (the indole chromophore typically absorbs around 280 nm).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Solubility Determination:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, remove the vial and let it stand to allow the excess solid to settle.

-

Carefully separate the saturated solution from the undissolved solid by either centrifugation or by filtering through a syringe filter. It is crucial to avoid disturbing the solid pellet during this step.

-

Take a precise aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of your calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Using the equation of the line from your calibration curve, calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature.

-

Enhancing the Solubility of this compound

In cases where the solubility of this compound is a limiting factor, several strategies can be employed to enhance it:

-

Co-solvents: The addition of a miscible organic co-solvent to an aqueous medium can significantly increase the solubility of hydrophobic compounds.

-

pH Adjustment: As discussed, for aqueous solutions, adjusting the pH to be significantly higher than the pKa of the carboxylic acid group will convert the compound to its more soluble salt form.

-

Use of Surfactants: In aqueous systems, the addition of surfactants above their critical micelle concentration can create micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.

-

Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the hydrophobic parts of the molecule, enhancing its aqueous solubility.

Conclusion

The solubility of this compound is a critical parameter that influences its application in research and drug development. While it is expected to be highly soluble in polar aprotic organic solvents and poorly soluble in aqueous solutions, empirical determination is essential for obtaining accurate and reliable data. The shake-flask method, coupled with UV-Vis spectrophotometry or HPLC, provides a robust and validated approach for this purpose. By understanding the factors that affect solubility and employing appropriate enhancement strategies, researchers can overcome potential challenges and effectively utilize this important building block in their synthetic and formulation endeavors.

References

- Baishixing Co.,Ltd. "Protecting Amino Acids Supplier." Baishixing Co.,Ltd, Accessed January 6, 2026.

- Enamine. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)." Enamine, Accessed January 6, 2026.

-

Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies, Accessed January 6, 2026. [Link]

-

ResearchGate. "Effect of pH on the solubility of L-tryptophan: pH adjusted with NaOH or HCl." ResearchGate, Accessed January 6, 2026. [Link]

-

SpringerLink. "Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K." SpringerLink, Accessed January 6, 2026. [Link]

-

ResearchGate. "Chemical structure of L-tryptophan." ResearchGate, Accessed January 6, 2026. [Link]

-

BioAssay Systems. "Solubility Testing – Shake Flask Method." BioAssay Systems, Accessed January 6, 2026. [Link]

Sources

- 1. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Boc-4-methyl-DL-tryptophan [anaspec.com]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

An In-Depth Technical Guide to the Biological Activity of Tryptophan Analogs

Introduction

Tryptophan, an essential amino acid, serves as a fundamental building block for protein synthesis and a precursor to a multitude of biologically active molecules.[1][2] Its indole side chain imparts unique properties, making it a crucial component in various physiological processes.[3][4] The metabolic fate of tryptophan is primarily governed by two major pathways: the serotonin pathway, which leads to the production of the neurotransmitter serotonin and the hormone melatonin, and the kynurenine pathway, which accounts for over 90% of tryptophan catabolism and generates several neuroactive and immunomodulatory metabolites.[2][5][6][7]

Given the central role of tryptophan in health and disease, synthetic analogs of this amino acid have emerged as powerful tools for researchers, scientists, and drug development professionals.[3][8] These analogs, created by modifying the core structure of tryptophan, offer a means to probe, modulate, and therapeutically target the intricate pathways in which tryptophan participates.[3] This guide provides a comprehensive overview of the biological activities of tryptophan analogs, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy.

The Tryptophan Metabolic Landscape: A Tale of Two Pathways

The biological effects of tryptophan analogs are best understood within the context of the metabolic pathways they influence. The two primary routes of tryptophan metabolism, the serotonin and kynurenine pathways, are tightly regulated and interconnected, with profound implications for neurological function and immune responses.[7][9]

The Serotonin Pathway: A Regulator of Mood and More

A minor but critically important route for tryptophan metabolism is the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[2][9] This process is initiated by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1, found primarily in the gut and pineal gland, and TPH2, which is exclusive to the brain.[10][11] TPH catalyzes the rate-limiting step, the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), which is then rapidly decarboxylated to serotonin.[2][11] Brain serotonin synthesis is highly dependent on the availability of tryptophan, making it susceptible to dietary fluctuations and competition with other large neutral amino acids for transport across the blood-brain barrier.[11]

The Kynurenine Pathway: An Immunomodulatory Powerhouse

The vast majority of free tryptophan is catabolized through the kynurenine pathway.[5][6][12][13] This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1 and IDO2) and tryptophan 2,3-dioxygenase (TDO).[14][15] IDO1, in particular, is a key regulator of immune tolerance.[16] By depleting local tryptophan concentrations and producing bioactive kynurenine metabolites, IDO1 can suppress T-cell proliferation and create an immunosuppressive microenvironment, a mechanism often exploited by tumors to evade immune surveillance.[16][17][18] The metabolites of the kynurenine pathway, such as kynurenic acid and quinolinic acid, have their own distinct biological activities, including neuroprotective and neurotoxic effects, respectively.[2][5]

Figure 1: Overview of the major tryptophan metabolic pathways.

Biological Activities of Tryptophan Analogs

The structural diversity of tryptophan analogs translates into a wide array of biological activities. By rationally designing modifications to the indole ring, the amino acid backbone, or both, scientists can create molecules with specific and potent effects on key biological targets.

Enzyme Inhibitors: Modulating Tryptophan Metabolism

A significant class of tryptophan analogs acts as inhibitors of the enzymes that govern tryptophan metabolism. These inhibitors are invaluable tools for studying the physiological roles of these enzymes and hold great promise as therapeutic agents.

Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

Given the role of IDO1 in tumor-mediated immune suppression, the development of IDO1 inhibitors has been a major focus in cancer immunotherapy.[16][17][19] Tryptophan analogs have been instrumental in this effort.

-

1-Methyl-Tryptophan (1-MT): One of the earliest and most studied IDO inhibitors is 1-methyl-tryptophan.[20] It exists as two stereoisomers, 1-methyl-L-tryptophan and 1-methyl-D-tryptophan (also known as Indoximod), both of which have been investigated for their antitumor effects.[20] While early clinical trials showed promise, later-stage trials have yielded mixed results, highlighting the complexity of targeting the kynurenine pathway in cancer.[17]

-

Epacadostat and Navoximod: More recent and potent IDO1 inhibitors, such as epacadostat and navoximod, have also been developed and evaluated in clinical trials.[20] These compounds demonstrate the ongoing efforts to refine the structure of tryptophan analogs to achieve greater efficacy and selectivity.

Tryptophan Hydroxylase (TPH) Inhibitors

Inhibitors of TPH are used to modulate serotonin synthesis and have applications in conditions characterized by excessive serotonin production.

-

Fenclonine (p-Chlorophenylalanine, PCPA): Fenclonine is an irreversible inhibitor of TPH and has been used experimentally to deplete serotonin levels.[21][22]

-

Telotristat Ethyl: This is a newer, orally available TPH inhibitor that primarily targets peripheral serotonin production in the gastrointestinal tract.[10] It is used to treat carcinoid syndrome, a condition associated with serotonin-producing tumors.[21][23]

Receptor Agonists and Antagonists: Targeting Cellular Signaling

Tryptophan analogs can also be designed to interact with specific receptors, acting as either agonists (activators) or antagonists (blockers).

-

Aryl Hydrocarbon Receptor (AHR) Modulators: The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a role in immune regulation and xenobiotic metabolism. Several tryptophan metabolites derived from the gut microbiome, such as indole, indole-3-acetate, and tryptamine, have been shown to act as AHR agonists or antagonists. This highlights the potential for tryptophan analogs to modulate AHR signaling and influence gut health and immunity.

-

Endothelin Receptor Antagonists: Modified tryptophan residues have been incorporated into peptides to create potent antagonists of endothelin receptors.[24][25][26] The specific substitutions on the tryptophan indole ring can influence the selectivity of these antagonists for different endothelin receptor subtypes (ETA and ETB).[24][25][26]

-

Ghrelin Receptor Modulators: The orientation of the side chains of tryptophan analogs incorporated into short peptides has been shown to determine whether the resulting peptide acts as an agonist or an inverse agonist at the ghrelin receptor.[27]

Antimicrobial Agents: A Promising New Frontier

The unique properties of the tryptophan indole ring make it a valuable component in the design of antimicrobial peptides (AMPs). Tryptophan-rich peptides often exhibit potent activity against a broad spectrum of bacteria.[28]

-

Tritrpticin Analogs: Tritrpticin is an antimicrobial peptide characterized by three consecutive tryptophan residues.[29] Analogs of tritrpticin, including those incorporating fluorinated tryptophan residues, have demonstrated strong antimicrobial activity against bacteria like E. coli.[29]

-

Structure-Activity Relationships: Studies on various tryptophan-containing peptides have revealed key structure-activity relationships. For instance, the number and position of tryptophan residues, as well as the overall charge and hydrophobicity of the peptide, are critical for antimicrobial efficacy.[28][30] The antibacterial activity of the argyrin family of cyclic peptides, for example, is highly dependent on the presence of a specific methoxy-substituted tryptophan residue.[31]

Experimental Protocols for Assessing Biological Activity

A crucial aspect of developing and understanding tryptophan analogs is the use of robust experimental methods to characterize their biological activity.

Enzyme Inhibition Assays

To determine the potency of tryptophan analogs as enzyme inhibitors, in vitro enzyme inhibition assays are essential.

Protocol: IDO1 Inhibition Assay

-

Enzyme Source: Recombinant human IDO1 enzyme.

-

Substrate: L-tryptophan.

-

Assay Principle: The assay measures the conversion of L-tryptophan to N-formylkynurenine, which can be detected spectrophotometrically or by HPLC.

-

Procedure: a. Prepare a reaction mixture containing buffer, the IDO1 enzyme, and varying concentrations of the tryptophan analog inhibitor. b. Initiate the reaction by adding L-tryptophan. c. Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time. d. Stop the reaction (e.g., by adding trichloroacetic acid). e. Measure the amount of product formed. f. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Figure 2: Workflow for an IDO1 enzyme inhibition assay.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the effects of tryptophan analogs.

Protocol: Antiproliferative Assay for Anticancer Analogs

-

Cell Lines: Cancer cell lines of interest (e.g., HeLa, SGC7901).[1]

-

Assay Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Procedure: a. Seed cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of the tryptophan analog for a specific duration (e.g., 48 hours).[1] c. Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells. d. Solubilize the formazan crystals with a solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. f. Calculate the percentage of cell viability relative to untreated control cells.

Antimicrobial Susceptibility Testing

To determine the antimicrobial activity of tryptophan analogs, standard microbiological methods are employed.

Protocol: Broth Microdilution Assay

-

Bacterial Strains: Relevant bacterial strains (e.g., E. coli, S. aureus).

-

Assay Principle: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Procedure: a. Prepare serial dilutions of the tryptophan analog in a 96-well microtiter plate containing bacterial growth medium. b. Inoculate each well with a standardized suspension of the test bacterium. c. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). d. Visually inspect the wells for bacterial growth (turbidity). e. The MIC is the lowest concentration of the analog in which no visible growth is observed.

Quantitative Data Summary

The following table summarizes key quantitative data for selected tryptophan analogs, illustrating their diverse biological activities.

| Tryptophan Analog | Target | Biological Activity | IC50 / MIC | Reference |

| 1-Ethyl-tryptophan | Cancer Cells (SGC7901, HeLa) | Antiproliferative | Effective at 2 mmol/L | [1] |

| 1-Butyl-tryptophan | Cancer Cells (SGC7901, HeLa) | Potent Antiproliferative | Effective at 1-2 mmol/L | [1] |

| Telotristat | Tryptophan Hydroxylase (TPH) | TPH Inhibitor | in vivo IC50: 0.028 µM | [21] |

| Fenclonine | Tryptophan Hydroxylase (TPH) | Irreversible TPH Inhibitor | N/A | [21][22] |

| Argyrin A | Bacterial Elongation Factor G | Antibacterial | MIC50 (P. aeruginosa): 19.8 µM | [31] |

| Argyrin analog (5-methoxy-Trp) | Bacterial Elongation Factor G | Antibacterial | MIC50: 90-100 µM | [31] |

Conclusion and Future Directions

Tryptophan analogs represent a versatile and powerful class of molecules with broad applications in research and medicine. Their ability to selectively modulate the activity of key enzymes and receptors in the tryptophan metabolic pathways has led to the development of novel therapeutic strategies for cancer, infectious diseases, and neurological disorders. The continued exploration of structure-activity relationships, coupled with advances in synthetic chemistry and biological screening, will undoubtedly lead to the discovery of new tryptophan analogs with enhanced potency, selectivity, and therapeutic potential. As our understanding of the intricate roles of tryptophan metabolism in human health and disease deepens, so too will the importance of these remarkable synthetic molecules.

References

-

Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. PMC. [Link]

-

Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters. [Link]

-

Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society. [Link]

-

Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Publishing. [Link]

-

Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. PubMed. [Link]

-

Tryptophan hydroxylase-1 inhibitors reduce serotonin levels and mast cell numbers in monocrotaline-treated rat lungs. ERS Publications. [Link]

-

SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. University of Saarland. [Link]

-

Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract. PubMed. [Link]

-

Indoleamine 2,3-Dioxygenase (IDO) Inhibition as a Strategy to Augment Cancer Immunotherapy. PubMed. [Link]

-

Recombinant expression, antimicrobial activity and mechanism of action of tritrpticin analogs containing fluoro-tryptophan residues. PubMed. [Link]

-

Tryptophan hydroxylase. Wikipedia. [Link]

-

Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers. [Link]

-

What are IDO2 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Indoleamine 2,3-dioxygenase (IDO) Inhibitor Development Service for Cancer Immunotherapy. Creative Biolabs. [Link]

-

Synthesis and Structure−Activity Relationships of 2-Substituted d-Tryptophan-Containing Peptidic Endothelin Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. RSC Publishing. [Link]

-

Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications. MDPI. [Link]

-

Tryptophan-Rich and Proline-Rich Antimicrobial Peptides. MDPI. [Link]

-

Synthesis and structure-activity relationships of 2-substituted D-tryptophan-containing peptidic endothelin receptor antagonists: importance of the C-2 substituent of the D-tryptophan residue for endothelin A and B receptor subtype selectivity. PubMed. [Link]

-

Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. PMC. [Link]

-

The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases. PMC. [Link]

-

Synthesis and Structure−Activity Relationships of 2-Substituted d-Tryptophan-Containing Peptidic Endothelin Receptor Antagonists: Importance of the C-2 Substituent of the d-Tryptophan Residue for Endothelin A and B Receptor Subtype Selectivity. ACS Publications. [Link]

-

The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH. PubMed Central. [Link]

-

Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. PMC. [Link]

-

Tryptophan Analogs. Aralez Bio. [Link]

-

The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. PubMed Central. [Link]

-

Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers. [Link]

-

What is the tryptophan kynurenine pathway and why is it important to neurotherapy?. PMC. [Link]

-

Kynurenine pathway. Wikipedia. [Link]

-

Clickable tryptophan modification for late-stage diversification of native peptides. PMC. [Link]

-

Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. PMC. [Link]

-

Chemists develop a clickable tryptophan modification strategy for late-stage diversification of native peptides. ScienceDaily. [Link]

-

How Tryptophan Becomes Serotonin: The Brain's Mood Chemistry Pathway. Dr. Kumar. [Link]

-

Microbiome-derived Tryptophan Metabolites and Their Aryl Hydrocarbon Receptor-Dependent Agonist and Antagonist Activities. PubMed. [Link]

-

Side Chain Orientation of Tryptophan Analogues Determines Agonism and Inverse Agonism in Short Ghrelin Peptides. PubMed Central. [Link]

-

Harnessing Dietary Tryptophan: Bridging the Gap Between Neurobiology and Psychiatry in Depression Management. MDPI. [Link]

-

Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. PMC. [Link]

-

The application of tryptophan derivatives in various fields.. ResearchGate. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 3. Tryptophan Analogues - Enamine [enamine.net]

- 4. aralezbio.com [aralezbio.com]

- 5. mdpi.com [mdpi.com]

- 6. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drkumardiscovery.com [drkumardiscovery.com]

- 12. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 14. Indoleamine 2,3-dioxygenase (IDO) Inhibitor Development Service for Cancer Immunotherapy - Creative Biolabs [creative-biolabs.com]

- 15. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 17. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What are IDO2 inhibitors and how do they work? [synapse.patsnap.com]

- 19. Indoleamine 2,3-Dioxygenase (IDO) Inhibition as a Strategy to Augment Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00209G [pubs.rsc.org]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 23. publications.ersnet.org [publications.ersnet.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis and structure-activity relationships of 2-substituted D-tryptophan-containing peptidic endothelin receptor antagonists: importance of the C-2 substituent of the D-tryptophan residue for endothelin A and B receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Side Chain Orientation of Tryptophan Analogues Determines Agonism and Inverse Agonism in Short Ghrelin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Recombinant expression, antimicrobial activity and mechanism of action of tritrpticin analogs containing fluoro-tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

The Role of Tryptophan Derivatives in Drug Discovery: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The essential amino acid L-tryptophan is not merely a fundamental building block of proteins; it is the metabolic gateway to a vast and intricate landscape of bioactive molecules with profound physiological and pathological implications.[1] The diverse chemical entities originating from tryptophan's metabolic pathways, collectively known as tryptophan derivatives, have emerged as a fertile ground for drug discovery, offering a rich scaffold for the development of novel therapeutics across a spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the role of tryptophan derivatives in modern drug discovery, from fundamental biochemistry to cutting-edge therapeutic strategies. We will delve into the key metabolic pathways, explore the rationale behind targeting specific enzymes and receptors, and provide detailed experimental protocols to empower researchers in this dynamic field.

The Metabolic Crossroads: Tryptophan's Journey to Bioactivity

Tryptophan undergoes metabolism through several key pathways, with the kynurenine and serotonin pathways being the most extensively studied in the context of drug discovery.[2] A third, the indole pathway, is primarily driven by the gut microbiota and is an emerging area of interest.[3] Understanding these pathways is crucial for identifying and validating novel drug targets.

The Kynurenine Pathway: A Double-Edged Sword in Immunity and Neuroscience

The kynurenine pathway (KP) is the principal route of tryptophan catabolism, accounting for over 95% of its degradation.[2] This pathway is a critical regulator of immune responses and neuronal function, and its dysregulation is implicated in a host of diseases, including cancer, neurodegenerative disorders, and psychiatric conditions.[1][4][5][6][7]

Key Enzymes as Drug Targets:

-

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These two enzymes catalyze the first and rate-limiting step of the kynurenine pathway, the conversion of tryptophan to N-formylkynurenine.[8] IDO1 is an extrahepatic enzyme induced by pro-inflammatory stimuli, while TDO is primarily expressed in the liver. In the context of cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells creates an immunosuppressive microenvironment by depleting tryptophan, which is essential for T-cell proliferation, and by producing immunosuppressive kynurenine metabolites.[1][5][6][7] This has made IDO1 a prime target for cancer immunotherapy.[1][5][6][7]

-

Kynurenine Monooxygenase (KMO): This enzyme converts kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxic quinolinic acid. Inhibition of KMO is being explored as a therapeutic strategy for neurodegenerative diseases.

-

Kynurenine Aminotransferases (KATs): These enzymes convert kynurenine to kynurenic acid, a neuroprotective agent that antagonizes glutamate receptors. Modulating KAT activity is a potential approach for treating neurological and psychiatric disorders.

The Serotonin Pathway: A Central Player in Mood and Cognition

The serotonin pathway, though a minor route of tryptophan metabolism, is of immense pharmacological importance.[2] This pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), which plays a pivotal role in regulating mood, sleep, appetite, and cognition.[3]

Key Molecular Targets:

-

Tryptophan Hydroxylase (TPH): This is the rate-limiting enzyme in serotonin biosynthesis, converting tryptophan to 5-hydroxytryptophan (5-HTP). There are two isoforms, TPH1 in the periphery and TPH2 in the brain. TPH inhibitors are being investigated for various conditions, including carcinoid syndrome.

-

Serotonin Transporter (SERT): This transporter protein is responsible for the reuptake of serotonin from the synaptic cleft. Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression and anxiety disorders.

-

Serotonin Receptors: There are numerous serotonin receptor subtypes, each with distinct physiological functions. Agonists and antagonists of these receptors are used to treat a wide range of conditions, from migraine to psychosis.

Visualizing the Pathways

To better understand the intricate network of tryptophan metabolism, the following diagrams, generated using the DOT language, illustrate the kynurenine and serotonin pathways.

Tryptophan Derivatives as Privileged Scaffolds in Drug Design

The indole nucleus of tryptophan and its inherent chirality make it a "privileged scaffold" in medicinal chemistry. This means that the tryptophan framework can be readily modified to generate a diverse library of compounds with a high probability of interacting with a wide range of biological targets.

Synthetic Strategies for Tryptophan Derivatives

The synthesis of tryptophan derivatives is a rich area of organic chemistry. A few key strategies include:

-

Modification of the Indole Ring: The indole ring can be functionalized at various positions to modulate the electronic properties and steric bulk of the molecule. Common reactions include electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and C-H activation.

-

Derivatization of the Amino Acid Backbone: The carboxylic acid and amino groups of the tryptophan backbone can be modified to create amides, esters, and other derivatives. These modifications can impact the compound's solubility, stability, and ability to cross cell membranes.

-

Enzymatic and Biocatalytic Approaches: The use of enzymes in the synthesis of tryptophan derivatives offers a green and highly selective alternative to traditional chemical methods.

Therapeutic Applications of Tryptophan-Derived Drugs

The diverse biological activities of tryptophan derivatives have led to their successful application in a wide range of therapeutic areas.

Oncology

The targeting of the kynurenine pathway, particularly the inhibition of IDO1, has been a major focus of cancer immunotherapy research.[1][5][6][7] By blocking the immunosuppressive effects of tryptophan catabolism, IDO1 inhibitors aim to restore the ability of the immune system to recognize and attack tumor cells.

| Compound | Target | Highest Development Stage | Key Findings |

| Epacadostat | IDO1 | Phase 3 (discontinued) | Showed promise in early trials in combination with checkpoint inhibitors, but failed to meet endpoints in a pivotal Phase 3 study in melanoma.[9][10] |

| Linrodostat (BMS-986205) | IDO1 | Phase 2 | Demonstrated target engagement and modulation of the kynurenine pathway in clinical trials.[10] |

Neuroscience

Tryptophan derivatives are central to the treatment of numerous neurological and psychiatric disorders.

-

Depression and Anxiety: SSRIs, which block the reuptake of serotonin, are among the most widely prescribed drugs for these conditions.

-

Neurodegenerative Diseases: The neuroprotective and neurotoxic metabolites of the kynurenine pathway are being investigated as both biomarkers and therapeutic targets for diseases such as Alzheimer's and Parkinson's disease.[3]

| Compound Class | Mechanism of Action | Examples |

| SSRIs | Inhibition of serotonin transporter (SERT) | Fluoxetine, Sertraline, Escitalopram |

| Melatonin Receptor Agonists | Activation of MT1 and MT2 receptors | Ramelteon, Tasimelteon |

Other Therapeutic Areas

The therapeutic potential of tryptophan derivatives extends beyond oncology and neuroscience, with active research in areas such as:

-

Infectious Diseases: Tryptophan metabolism plays a role in the host-pathogen interaction, and targeting this pathway is being explored as a novel antimicrobial strategy.

-

Autoimmune Diseases: The immunomodulatory properties of the kynurenine pathway are being investigated for the treatment of autoimmune disorders.

Experimental Protocols for Tryptophan-Targeted Drug Discovery

This section provides detailed, step-by-step methodologies for key experiments in the discovery and characterization of drugs targeting tryptophan metabolic pathways.

High-Throughput Screening (HTS) for IDO1 Inhibitors

This protocol describes a fluorescence-based HTS assay for the identification of IDO1 inhibitors.[8][11]

Principle: The assay measures the production of N-formylkynurenine (NFK), the product of the IDO1-catalyzed reaction, using a probe that becomes fluorescent upon reaction with NFK.

Materials: